1H-1,2,3-triazole-4-carboximidamide hydrochloride
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Overview
Description
1H-1,2,3-Triazole-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C₃H₆ClN₅ and a molecular weight of 147.57 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that 1H-1,2,3-triazole-4-carboximidamide hydrochloride may also target this enzyme.
Mode of Action
It is suggested that the compound may interact with its targets, potentially α-glucosidase, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If the compound inhibits α-glucosidase, it would affect the carbohydrate metabolism pathway, specifically the breakdown of complex polysaccharides into glucose .
Result of Action
If the compound inhibits α-glucosidase, it could potentially lead to a decrease in the breakdown of complex polysaccharides into glucose, affecting glucose levels in the body .
Preparation Methods
The synthesis of 1H-1,2,3-triazole-4-carboximidamide hydrochloride typically involves the reaction of dicyandiamide with 1,2,3-triazole . The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures (around 70°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,2,3-Triazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboximidamide hydrochloride can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-1-carboximidamide hydrochloride: This compound is used as an intermediate in the synthesis of antiviral agents.
1,2,3-Triazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.
Properties
IUPAC Name |
2H-triazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULSTXUOJQJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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